Cas no 111509-08-1 (8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)-)

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- structure
111509-08-1 structure
Nome do Produto:8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)-
N.o CAS:111509-08-1
MF:C24H35NO4
MW:401.539007425308
CID:151756
PubChem ID:24892896

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)-
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-...
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,
    • lepetine
    • (1alpha,5alpha,7beta,11beta,12beta,15beta,20R)-21-ethyl-1,15-dihydroxy-4-methyl-7,20-cycloatid-16-en-11-yl acetate
    • 7,20-Cycloatidane-1,11,15-triol, 16,17-didehydro-21-ethyl-4-methyl-, 11-acetate, (1alpha,11beta,15beta)-
    • DTXSID50912189
    • 21-Ethyl-1,15-dihydroxy-4-methyl-7,20-cycloatid-16-en-11-yl acetate
    • [(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate
    • 111509-08-1
    • [(8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate
    • AKOS040752480
    • 11-O-Acetyllepenine
    • 11-acetyllepenine
    • Inchi: InChI=1S/C24H35NO4/c1-5-25-11-22(4)8-7-17(27)24-16(22)10-15(20(24)25)23-9-6-14(12(2)21(23)28)18(19(23)24)29-13(3)26/h14-21,27-28H,2,5-11H2,1,3-4H3
    • Chave InChI: WYDGCJLTZZIEHA-UHFFFAOYSA-N
    • SMILES: CC(OC1C2CCC3(C(C2=C)O)C1C12C(O)CCC4(CN(CC)C1C3CC24)C)=O

Propriedades Computadas

  • Massa Exacta: 401.25660860g/mol
  • Massa monoisotópica: 401.25660860g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 798
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 4
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 70Ų

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-, 7-acetate,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- Literatura Relacionada

Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.